8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide
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Overview
Description
8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.14230712 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Organic Synthesis
The development of efficient synthetic methodologies for complex molecules is a cornerstone of medicinal chemistry and drug discovery. For instance, the practical synthesis of orally active CCR5 antagonists demonstrates the importance of developing new methods for synthesizing complex molecules with potential therapeutic applications. This research outlines a cost-effective and efficient synthesis approach, emphasizing the role of such compounds in advancing medicinal chemistry (Ikemoto et al., 2005).
Heterocyclic Compound Synthesis
The synthesis of novel benzodifuranyl, 1,3,5-triazines, and other heterocyclic compounds derived from natural products highlights the diverse applications of these molecules in developing new therapeutic agents. Such compounds exhibit significant anti-inflammatory and analgesic activities, demonstrating the potential for these molecules in drug development and the treatment of various diseases (Abu‐Hashem et al., 2020).
Antimicrobial Activities
The discovery and synthesis of new 1,2,4-triazole derivatives with antimicrobial properties underscore the ongoing need for novel compounds to combat microbial resistance. Research into these compounds provides essential insights into developing new antimicrobial agents, showcasing the critical role of chemical synthesis in addressing global health challenges (Bektaş et al., 2010).
Antioxidative and Antiproliferative Activities
The synthesis and study of benzimidazole/benzothiazole-2-carboxamides reveal their antioxidative and antiproliferative potentials. These compounds' ability to act as potent antioxidants and exhibit significant antiproliferative activity against cancer cells highlights their importance in developing new therapeutic strategies for cancer treatment and oxidative stress-related conditions (Cindrić et al., 2019).
Photophysical Properties and DFT Computations
The study of novel 2-aryl-1,2,3-triazoles as blue-emitting fluorophores illustrates the intersection of organic synthesis, photophysical property investigation, and computational chemistry. These compounds' development and analysis provide valuable insights into designing new materials for optical and electronic applications, demonstrating the broader implications of chemical research in material science (Padalkar et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-12-5-3-7-15-18(12)22-17(26-15)10-21-20(23)14-9-13-6-4-8-16(24-2)19(13)25-11-14/h3-8,14H,9-11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QERWUCMXWYWVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)CNC(=O)C3CC4=C(C(=CC=C4)OC)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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